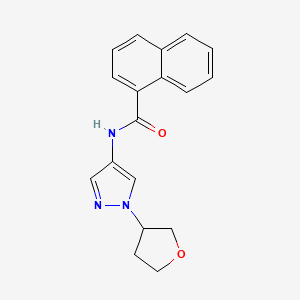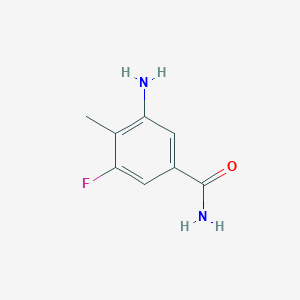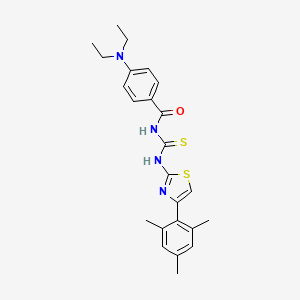
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a tetrahydrofuran group, a pyrazole group, and a naphthamide group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Naphthamide likely refers to a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrahydrofuran group would form a five-membered ring with an oxygen atom . The pyrazole group would form a five-membered ring with two nitrogen atoms . The naphthamide group would likely consist of a naphthalene core with an amide functional group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydrofuran-3-yl)methanamine, a related compound, is a liquid at room temperature and has a molecular weight of 115.18 .Scientific Research Applications
Cooperative Molecular Interactions
Research on similar pyrazole derivatives, such as the study by Zheng, Wang, and Fan (2010), highlights the importance of cooperative molecular interactions like N–H···N, N–H···O, and O–H···N in the formation of molecular dimers. These interactions play a critical role in the structural chemistry of such compounds, suggesting potential applications in designing new materials with specific molecular recognition capabilities (Chun-yang Zheng, Dun-jia Wang, Ling Fan, 2010).
Antibacterial Activity
Pyrazoline derivatives have shown promising antibacterial properties, as demonstrated by Rani et al. (2015). Their synthesis and in-vitro antibacterial activity evaluation against various bacteria suggest that compounds structurally similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide could be explored for antimicrobial applications (M. Rani, M. Yusuf, Salman A. Khan, P. Sahota, G. Pandove, 2015).
Synthetic and Catalytic Applications
The synthesis and reactivity of naphthalene bisimides, which share structural motifs with the target compound, offer insights into potential applications in dye chemistry and the development of fluorescent materials. The unique properties of these compounds, such as their unexpected acidity and reactivity, open avenues for research in synthetic methodologies and material science (F. Doria, M. Di Antonio, Michele Benotti, D. Verga, M. Freccero, 2009).
Novel Heterocyclic Scaffolds
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-10-19-21(11-14)15-8-9-23-12-15/h1-7,10-11,15H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZTZYQQHWOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)


![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)


![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)